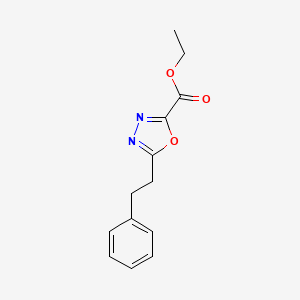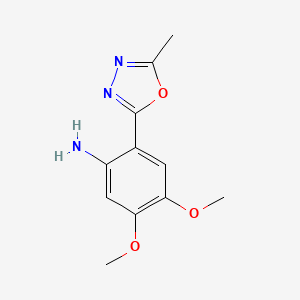
2-(Chloromethyl)-6,7-difluorobenzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6,7-difluorobenzoxazole is a chemical compound characterized by the presence of a chloromethyl group attached to a benzoxazole ring that also contains two fluorine atoms at the 6th and 7th positions. This compound belongs to the class of organochlorine compounds and has garnered interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6,7-difluorobenzoxazole typically involves the chloromethylation of a difluorobenzoxazole precursor. One common method is the Blanc reaction, where benzene derivatives are treated with formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-6,7-difluorobenzoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6,7-difluorobenzoxazole has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes for imaging and diagnostics.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(Chloromethyl)-6,7-difluorobenzoxazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2-(Chloromethyl)-6,7-difluorobenzoxazole is unique due to its specific structural features, including the presence of both fluorine and chloromethyl groups. Similar compounds include:
2-(Chloromethyl)benzoxazole: Lacks the fluorine atoms.
6,7-Difluorobenzoxazole: Lacks the chloromethyl group.
2-(Chloromethyl)-6-fluorobenzoxazole: Contains only one fluorine atom.
These structural differences can lead to variations in chemical reactivity and biological activity, making this compound distinct in its applications.
Propiedades
IUPAC Name |
2-(chloromethyl)-6,7-difluoro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWQFLDHDUHCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)CCl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-amine](/img/structure/B7816992.png)

![7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B7817009.png)
![6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde](/img/structure/B7817016.png)
![Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7817017.png)


![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B7817040.png)



